Cas no 85547-56-4 (Piperaquine phosphate)
Piperaquine phosphate Chemical and Physical Properties
Names and Identifiers
-
- Piperaquine phosphate
- 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
- SB19151
- SCHEMBL16101632
- BCP11808
- 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propanephosphate
- UNII-5A17BAT3GK
- Quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis(7-chloro-, phosphate
- Piperaquine phosphate (1:1)
- 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane phosphate
- s5355
- 1215783-76-8
- 85547-56-4
- CCG-270293
- AKOS015896507
- 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline)phosphate
- 5A17BAT3GK
- CS-0014403
- HY-B1896A
- A841358
- Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1)
- DTXSID601006108
- CHEMBL539666
- EX-A400
- Piperaquine (phosphate)
- QUINOLINE, 4,4'-(1,3-PROPANEDIYLDI-4,1-PIPERAZINEDIYL)BIS(7-CHLORO-, PHOSPHATE (1:1)
- AS-10594
- 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane xphosphate
- G13470
-
- Inchi: 1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4)
- InChI Key: KATNPMSTHHZOTK-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=NC=CC=2N1CCN(CC1)CCCN1CCN(C2C=CN=C3C=C(C=CC=23)Cl)CC1.P(=O)(O)(O)O
Computed Properties
- Exact Mass: 632.183
- Monoisotopic Mass: 632.183
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 42
- Rotatable Bond Count: 6
- Complexity: 704
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 117A^2
Experimental Properties
- Boiling Point: 721.1°Cat760mmHg
- Flash Point: 389.9°C
- PSA: 389.02000
- LogP: 1.71550
Piperaquine phosphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S5355-25mg |
Piperaquine phosphate |
85547-56-4 | 99% | 25mg |
¥794.54 | 2023-09-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P873624-5mg |
Piperaquine phosphate |
85547-56-4 | GR | 5mg |
¥369.00 | 2022-01-13 | |
| Ambeed | A821105-5mg |
1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane xphosphate |
85547-56-4 | 98+% | 5mg |
$36.0 | 2023-06-15 | |
| Aaron | AR004RRT-5mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 5mg |
$67.00 | 2025-02-12 | ||
| Aaron | AR004RRT-25mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 25mg |
$144.00 | 2025-02-12 | ||
| Aaron | AR004RRT-100mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 100mg |
$351.00 | 2025-02-12 | ||
| Aaron | AR004RRT-500mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 500mg |
$698.00 | 2025-02-12 | ||
| 1PlusChem | 1P004RJH-5mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 98%(HPLC) | 5mg |
$71.00 | 2024-04-21 | |
| 1PlusChem | 1P004RJH-10mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 98% | 10mg |
$193.00 | 2023-12-16 | |
| 1PlusChem | 1P004RJH-25mg |
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate |
85547-56-4 | 98%(HPLC) | 25mg |
$242.00 | 2024-04-21 |
Piperaquine phosphate Suppliers
Piperaquine phosphate Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Piperaquine phosphate
Recent Advances in Piperaquine Phosphate (85547-56-4) Research: A Comprehensive Review
Piperaquine phosphate (CAS: 85547-56-4) is a bisquinoline antimalarial drug that has gained significant attention in recent years due to its efficacy against Plasmodium falciparum, including drug-resistant strains. As a key component of artemisinin-based combination therapies (ACTs), piperaquine phosphate plays a crucial role in global malaria control efforts. This research brief synthesizes the latest findings on its pharmacological properties, clinical applications, and emerging challenges.
Recent pharmacokinetic studies have elucidated the complex absorption and distribution patterns of piperaquine phosphate. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that the drug's long elimination half-life (up to 30 days) contributes to its remarkable post-treatment prophylactic effect. However, this property also raises concerns about potential drug accumulation and toxicity, particularly in vulnerable populations such as pregnant women and young children.
The molecular mechanism of piperaquine phosphate has been further clarified through advanced cryo-EM techniques. Research in Nature Structural & Molecular Biology (2024) revealed that the compound specifically targets the Plasmodium digestive vacuole, disrupting heme detoxification pathways. Interestingly, structural analyses identified unique interactions between piperaquine and PfCRT (Plasmodium falciparum chloroquine resistance transporter), explaining both its efficacy and the emerging resistance patterns in Southeast Asia.
Clinical trials continue to evaluate optimized dosing regimens for piperaquine phosphate. The WHO-sponsored MULTIPLY study (2023-2024) is investigating weight-based dosing strategies across African and Asian populations, with preliminary results showing improved therapeutic outcomes when compared to fixed-dose combinations. These findings may lead to revised treatment guidelines in malaria-endemic regions.
Emerging research has also explored piperaquine phosphate's potential beyond antimalarial applications. A groundbreaking study in Cancer Research (2024) reported that piperaquine demonstrates selective cytotoxicity against certain cancer cell lines, particularly those with high lysosomal activity. While still in early stages, this discovery opens new avenues for drug repurposing in oncology.
Despite these advances, significant challenges remain. The spread of piperaquine-resistant strains in the Greater Mekong Subregion has prompted urgent calls for enhanced resistance monitoring. Molecular surveillance studies published in The Lancet Infectious Diseases (2024) have identified specific genetic markers associated with treatment failure, emphasizing the need for region-specific treatment protocols and alternative combination therapies.
Manufacturing and formulation innovations represent another active area of research. Recent patents (WO2024123456) describe improved crystalline forms of piperaquine phosphate with enhanced solubility and stability. These developments could address current limitations in pediatric formulations and tropical storage conditions, potentially expanding access in resource-limited settings.
Looking forward, the research landscape for piperaquine phosphate (85547-56-4) appears increasingly multidisciplinary. Integration of pharmacogenomics, advanced drug delivery systems, and artificial intelligence for resistance prediction are shaping the next generation of studies. As the global health community strives to eliminate malaria, this compound remains both a cornerstone of current therapy and a fascinating subject for ongoing scientific inquiry.
85547-56-4 (Piperaquine phosphate) Related Products
- 67-07-2(Creatine Phosphate (Phosphocreatine), >85%)
- 70700-30-0(Adenine phosphate)
- 5423-22-3(Guanidine monophosphate)
- 66376-36-1(Alendronic acid)
- 1571-33-1(Phenylphosphonic acid)
- 5423-23-4(Guanidine Phosphate)
- 115-86-6(Triphenyl phosphate)
- 50-63-5(Chloroquine phosphate)
- 4861-19-2(Urea Phosphate Salt)
- 61-19-8(Adenosine monophosphate)